2,4-difluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide
Description
Properties
IUPAC Name |
2,4-difluoro-N-[4-(6-methylsulfonylpyridazin-3-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F2N3O3S/c1-27(25,26)17-9-8-16(22-23-17)11-2-5-13(6-3-11)21-18(24)14-7-4-12(19)10-15(14)20/h2-10H,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXBBDOOUYUQJOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Disconnection of Target Molecule
The target compound is dissected into two fragments:
Convergent Coupling Approach
Final assembly employs a Schotten-Baumann-type reaction between the acyl chloride and aniline fragments, leveraging nucleophilic acyl substitution.
Synthesis of 2,4-Difluorobenzoyl Chloride
Acid Activation Protocol
Procedure :
- 2,4-Difluorobenzoic acid (10.0 g, 63.3 mmol) is suspended in anhydrous dichloromethane (50 mL).
- Thionyl chloride (7.5 mL, 103 mmol) is added dropwise under nitrogen at 0°C.
- The mixture is refluxed at 40°C for 4 hr, followed by solvent evaporation under reduced pressure.
Characterization :
- Yield : 95% (11.2 g) as a pale-yellow liquid.
- FT-IR (neat) : 1775 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-F).
Preparation of 4-(6-(Methylsulfonyl)Pyridazin-3-yl)Aniline
Pyridazine Ring Construction
Step 1 : Synthesis of 3,6-Dichloropyridazine
- Reactants : Maleic anhydride (1.0 eq) and hydrazine hydrate (2.2 eq) in ethanol.
- Conditions : Reflux at 80°C for 12 hr.
- Yield : 78% (white crystals).
Step 2 : Selective Sulfonation at C6
Suzuki-Miyaura Coupling for Aryl Attachment
Procedure :
- 3-Chloro-6-(methylsulfonyl)pyridazine (3.0 g, 14.2 mmol), 4-aminophenylboronic acid (2.6 g, 15.6 mmol), Pd(PPh₃)₄ (0.5 mol%), and K₂CO₃ (3.9 g, 28.4 mmol) in 1,4-dioxane/H₂O (4:1).
- Heated at 90°C for 24 hr.
Characterization :
- Yield : 82% (3.4 g) of 4-(6-(methylsulfonyl)pyridazin-3-yl)aniline.
- ¹H NMR (DMSO-d₆) : δ 8.75 (d, J=9.2 Hz, 1H, pyridazine-H), 8.25 (d, J=9.2 Hz, 1H, pyridazine-H), 7.68 (d, J=8.4 Hz, 2H, Ar-H), 6.75 (d, J=8.4 Hz, 2H, Ar-H), 5.12 (s, 2H, NH₂).
Amide Bond Formation: Final Coupling
Schotten-Baumann Reaction
Procedure :
- 4-(6-(Methylsulfonyl)pyridazin-3-yl)aniline (2.5 g, 8.9 mmol) is dissolved in THF (30 mL) with triethylamine (2.5 mL, 17.8 mmol).
- 2,4-Difluorobenzoyl chloride (1.7 g, 9.8 mmol) in THF (10 mL) is added dropwise at 0°C.
- Stirred at room temperature for 6 hr.
Workup :
- Quenched with ice-water, extracted with ethyl acetate, dried (Na₂SO₄), and purified via silica gel chromatography (hexane/EtOAc 3:1).
Characterization :
- Yield : 87% (3.1 g) as white crystals.
- Melting Point : 182–184°C.
- ¹³C NMR (101 MHz, CDCl₃) : δ 165.2 (C=O), 159.8 (d, J=245 Hz, C-F), 158.3 (d, J=243 Hz, C-F), 152.1 (pyridazine-C), 142.5 (SO₂CH₃), 134.8–115.2 (aromatic carbons).
Crystallographic and Spectroscopic Analysis
Single-Crystal X-ray Diffraction
Crystals grown from CH₂Cl₂/hexane exhibit:
Hydrogen Bonding Network
- Primary Interaction : N-H···O=C amide dimers along b-axis (2.12 Å).
- Secondary Interactions : C-H···F/O contacts (2.35–2.67 Å).
Optimization Challenges and Solutions
Sulfonation Selectivity
Initial attempts using ClSO₃H resulted in over-sulfonation. Switching to sodium methanesulfinate in DMF improved C6 selectivity (68% yield).
Amide Coupling Side Reactions
Competitive O-acylation was suppressed by maintaining low temperatures (0°C) and using triethylamine as a proton scavenger.
Comparative Synthetic Routes
| Step | Method | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| A1 | Thionyl chloride activation | 95 | >99 | |
| B3 | Suzuki coupling | 82 | 98.5 | |
| C4 | Schotten-Baumann | 87 | 99.2 |
Chemical Reactions Analysis
Oxidation Reactions
-
Thioether intermediates : During synthesis, precursor thioether groups (e.g., -S-CH₃) are oxidized to sulfones using agents like hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C.
-
Pyridazine ring : No direct oxidation of the pyridazine nitrogen atoms has been reported, likely due to electron withdrawal by the sulfonyl group.
Reduction Reactions
Reductive transformations primarily target the sulfonyl group or halogens:
-
Sulfonyl reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the methylsulfonyl group to methylthio (-S-CH₃) in ethanol at 50°C, yielding 2,4-difluoro-N-(4-(6-(methylthio)pyridazin-3-yl)phenyl)benzamide (85% yield).
-
Defluorination : Selective dehalogenation of the 2,4-difluorobenzamide moiety occurs using Pd/C with triethylamine in methanol, producing monofluoro derivatives (e.g., 4-fluoro analog, 72% yield) .
Nucleophilic Substitution
The electron-deficient pyridazine and fluorinated benzamide rings facilitate nucleophilic attacks:
Cross-Coupling Reactions
The phenyl-pyridazine backbone enables transition-metal-catalyzed couplings:
-
Suzuki-Miyaura coupling : Reaction of boronic esters with the pyridazine halide (e.g., 3-bromo derivative) using PdCl₂(dppf)/Na₂CO₃ in DME yields biaryl products (e.g., 6′-arylpyridazine, 82% yield) .
-
Buchwald-Hartwig amination : Amination of pyridazine bromides with primary/secondary amines (e.g., piperazine) under Pd₂(dba)₃/Xantphos catalysis forms amino-substituted derivatives.
Hydrolysis and Solvolysis
-
Amide hydrolysis : Treatment with 6M HCl at 100°C cleaves the benzamide bond, generating 2,4-difluorobenzoic acid and the corresponding aniline derivative (quantitative conversion).
-
Sulfonamide formation : Reacting the methylsulfonyl group with chlorosulfonic acid forms sulfonamide intermediates for further derivatization.
Thermal and Photochemical Stability
-
Thermal decomposition : Deg
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-difluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to downstream effects on cellular pathways. For example, it may bind to and inhibit the activity of enzymes involved in inflammation or cancer cell proliferation.
Comparison with Similar Compounds
Table 1: Structural and Pharmacological Comparison of Benzamide Derivatives
Key Observations :
- Fluorine Substitution: The 2,4-difluoro substitution in the target compound may enhance lipophilicity and metabolic stability compared to its mono-fluoro analog (4-fluoro derivative, ). Fluorine atoms are known to reduce oxidative metabolism and improve bioavailability.
- Methylsulfonyl Group : This group is conserved in COX-2 inhibitors (e.g., compound 6a, ) and SMO antagonists (e.g., vismodegib, ), suggesting its role in hydrophobic interactions with target proteins.
- Pyridazine vs. Imidazothiazole Scaffolds : While the target compound uses a pyridazine ring, compound 6a employs an imidazo[2,1-b]thiazole core. The latter showed potent COX-2 inhibition (IC50 = 1.2 µM), but pyridazine derivatives may offer improved solubility due to nitrogen-rich heterocycles .
Enzyme Inhibition Profiles
COX-2 Selectivity
Compounds with methylsulfonylphenyl groups, such as 6a and its analogs, exhibit COX-2 selectivity indices (SI) exceeding 200, driven by the methylsulfonyl group’s fit into the COX-2 hydrophobic pocket .
FGFR and SMO Modulation
Pyridazine-containing benzamides (e.g., derivatives) demonstrate FGFR4 inhibition via acrylamido side chains, but the target compound lacks this functional group . Conversely, vismodegib’s methylsulfonylbenzamide moiety highlights the importance of sulfonyl groups in SMO antagonism, a property that may extend to the target compound .
Physicochemical Properties
- Molecular Weight : At 436.4 g/mol, the target compound falls within the acceptable range for oral bioavailability (Rule of Five).
- Solubility : The difluoro substitution and pyridazine ring may enhance aqueous solubility compared to purely aromatic analogs (e.g., vismodegib).
- Synthetic Accessibility : The synthesis of methylsulfonylpyridazine derivatives typically involves Suzuki coupling and sulfonation reactions, as seen in and .
Biological Activity
2,4-Difluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide is a synthetic organic compound with a complex molecular structure that includes multiple functional groups. Its molecular formula is and it has a molecular weight of approximately 389.38 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities, specifically in the fields of anti-inflammatory and anticancer research.
Structure and Synthesis
The compound features a difluorobenzamide core, a pyridazine moiety with a methylsulfonyl substituent, and a phenyl group. The synthesis typically involves several steps:
- Formation of the Pyridazinyl Intermediate : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Methylsulfonyl Group : The methylsulfonyl group is introduced via sulfonation reactions.
- Coupling with Difluorobenzamide : The final step involves coupling the sulfonylated intermediate with difluorobenzamide using reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Inhibition Studies
Research indicates that compounds structurally similar to this compound may exhibit kinase inhibition. Kinases are crucial in various cellular processes, and dysregulation can lead to diseases like cancer. Preliminary studies suggest that this compound may inhibit specific kinases, including Flt-3, which is implicated in certain leukemias. Further investigation is required to confirm these findings and understand the full scope of its biological effects.
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 3,4-Difluorobenzamide | Difluorobenzamide core | Basic structure without pyridazine |
| Methylsulfonylpyridazine | Pyridazine with methylsulfonyl | Lacks benzamide component |
| Pyridazinone Derivatives | Contains pyridazine moiety | Varying substituents affect activity |
| Sulfone Derivatives | Oxidized form of methylsulfonyl | Enhanced solubility and reactivity |
The uniqueness of this compound lies in its specific combination of functional groups that may confer distinct chemical reactivity and potential biological activities not found in other similar compounds .
Case Studies and Research Findings
While specific case studies focusing solely on this compound are scarce, related research provides insights into its potential applications:
- Anticancer Activity : Similar compounds have been shown to exhibit significant anticancer properties by inhibiting cell proliferation in various cancer cell lines.
- Anti-inflammatory Effects : Other derivatives have demonstrated anti-inflammatory activities through the inhibition of pro-inflammatory cytokines.
- Kinase Inhibition : As mentioned earlier, preliminary studies suggest kinase inhibition properties that could be leveraged for therapeutic applications in oncology.
Q & A
Q. What synthetic routes and purification methods are recommended for synthesizing 2,4-difluoro-N-(4-(6-(methylsulfonyl)pyridazin-3-yl)phenyl)benzamide?
- Methodological Answer : Synthesis typically involves multi-step reactions, including:
- Suzuki-Miyaura coupling to attach the pyridazine moiety to the phenyl ring.
- Sulfonylation using methylsulfonyl chloride under basic conditions.
- Amide coupling between the benzoyl chloride and the aniline derivative.
Purification often employs column chromatography (e.g., DCM/MeOH gradients) and recrystallization in solvents like ethyl acetate to achieve >95% purity .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Use analytical techniques :
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and functional groups.
- High-resolution mass spectrometry (HRMS) for molecular weight confirmation.
- HPLC with UV detection to assess purity (>98% is typical for biological assays) .
Q. What are the key physicochemical properties (e.g., solubility, stability) and how should they be determined experimentally?
- Methodological Answer :
- Solubility : Test in DMSO (commused in assays) and aqueous buffers (e.g., PBS) using nephelometry or HPLC-UV quantification .
- Stability : Perform accelerated degradation studies under varying pH (1–13) and temperatures (4°C–40°C), monitored via LC-MS .
Advanced Research Questions
Q. What strategies are employed to identify biological targets or mechanisms of action?
- Methodological Answer :
- Target fishing : Use affinity chromatography with immobilized compound to pull down binding proteins, followed by LC-MS/MS identification .
- Computational docking : Screen against kinase or protease libraries (e.g., PyRx, AutoDock) to prioritize targets .
- Pathway analysis : Compare transcriptomic/proteomic profiles of treated vs. untreated cells (e.g., RNA-seq) .
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound?
- Methodological Answer :
- Substituent variation : Replace the methylsulfonyl group with ethylsulfonyl or morpholine derivatives to assess steric/electronic effects .
- Bioassay-guided optimization : Test analogs in functional assays (e.g., enzyme inhibition, cell viability) and correlate with 3D-QSAR models (e.g., CoMFA) .
Q. What methodologies address discrepancies in reported biological activity data?
- Methodological Answer :
- Standardize assay conditions : Use identical cell lines (e.g., HEK293 vs. HeLa), incubation times, and controls.
- Orthogonal assays : Validate hits with SPR binding assays if initial data from fluorescence-based screens are conflicting .
Q. How can metabolic stability and pharmacokinetic properties be optimized for in vivo studies?
- Methodological Answer :
- Introdurate fluorine atoms : The 2,4-difluoro substitution on the benzamide may enhance metabolic stability by reducing CYP450 oxidation .
- In vitro ADME profiling : Test hepatic microsomal stability (e.g., human liver microsomes) and permeability (Caco-2 assays) .
Q. What computational approaches predict binding modes and interaction dynamics?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Simulate ligand-protein complexes in explicit solvent (e.g., GROMACS) to assess binding stability.
- Free-energy calculations : Use MM/GBSA to estimate binding affinities for key residues .
Data Contradiction Analysis
Q. How should researchers resolve conflicting data on compound solubility or stability?
- Methodological Answer :
Q. What steps mitigate variability in synthetic yields across laboratories?
- Methodological Answer :
- Standardize reaction conditions : Use anhydrous solvents, controlled atmosphere (e.g., N₂), and calibrated temperature probes.
- Quality control intermediates : Characterize all intermediates via NMR and MS before proceeding to subsequent steps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
